Chromium trioleate
Description
Chromium trioleate (CAS 21178-63-2) is a chromium(III) complex coordinated with three oleate ligands. The oleate ligand, derived from oleic acid (C18:1 cis-9), imparts hydrophobic properties to the compound, making it soluble in nonpolar solvents. This compound is primarily utilized in industrial applications, including catalysis, lubricant formulations, and materials manufacturing . Its structure consists of a central chromium atom bound to three oleate groups, which are unsaturated fatty acid chains with a cis double bond at the C9 position. This configuration influences its reactivity, stability, and interaction with other molecules.
Properties
CAS No. |
21178-63-2 |
|---|---|
Molecular Formula |
C54H99CrO6 |
Molecular Weight |
896.4 g/mol |
IUPAC Name |
chromium(3+);(Z)-octadec-9-enoate;(E)-octadec-9-enoate |
InChI |
InChI=1S/3C18H34O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b2*10-9+;10-9-; |
InChI Key |
YMZYRUGVHTYUBH-GHDDXJDYSA-K |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cr+3] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cr+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium trioleate can be synthesized through the reaction of chromium(III) chloride with sodium oleate in an organic solvent such as ethanol or toluene. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product. The general reaction can be represented as:
CrCl3+3NaOl→Cr(Oleate)3+3NaCl
where NaOl represents sodium oleate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification of the product through recrystallization or solvent extraction to ensure high purity and yield.
Chemical Reactions Analysis
Activation Process
To activate chromium trioleate, the aquated form undergoes thermal dehydration in the presence of acid (e.g., oleic acid) to remove water ligands:
-
Heating at 140°C for 3–6 hours.
-
Acid catalyzes ligand rearrangement, freeing coordination sites for substrate binding.
Evidence of Activation:
Catalytic Reactions
This compound accelerates epoxy-imide and polymer curing reactions.
Table 1: Catalytic Performance in Epoxy-Imide Curing
Mechanism:
-
Chromium’s vacant coordination sites bind epoxy and imide groups.
-
Facilitates nucleophilic attack of imide nitrogen on epoxy oxygen, forming cross-linked networks .
Table 2: Solubility and Stability
| Property | Details |
|---|---|
| Solubility | Chloroform, hexane, toluene |
| Thermal Stability | Stable up to 140°C (activation temp) |
| Ligand Displacement | Requires strong acids/bases or chelators |
Comparative Reactivity with Other Chromium Carboxylates
This compound’s long alkyl chains enhance solubility in nonpolar media, unlike shorter-chain analogs (e.g., chromium tri-2-ethylhexanoate). This property is critical for homogeneous catalysis in organic solvents .
Scientific Research Applications
Chromium trioleate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Studied for its potential role in biological systems, including its interaction with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role in glucose metabolism and insulin sensitivity.
Industry: Used in the production of high-performance materials, including coatings and composites.
Mechanism of Action
The mechanism by which chromium trioleate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. In biological systems, chromium(III) is known to enhance insulin signaling by interacting with the insulin receptor and other downstream signaling molecules. This interaction helps in regulating glucose metabolism and improving insulin sensitivity.
Comparison with Similar Compounds
Chromium Trioleate vs. Chromic Acetylacetonate
Chromic acetylacetonate (CAS 21679-31-2) is another chromium(III) complex but coordinated with acetylacetonate ligands. Key differences include:
| Property | This compound | Chromic Acetylacetonate |
|---|---|---|
| Ligand Type | Oleate (unsaturated fatty acid) | Acetylacetonate (β-diketonate) |
| Solubility | Nonpolar solvents (e.g., hexane) | Polar aprotic solvents (e.g., DMF) |
| Applications | Lubricants, industrial catalysts | Homogeneous catalysis, polymer stabilization |
| Thermal Stability | Moderate (decomposes at ~200°C) | High (stable up to ~300°C) |
Chromic acetylacetonate exhibits superior thermal stability due to its rigid β-diketonate ligands, making it preferred in high-temperature catalytic reactions. In contrast, this compound’s oleate ligands enhance compatibility with organic matrices, ideal for lubricant formulations .
This compound vs. Trimethylolpropane Trioleate (TMP Trioleate)
TMP trioleate is a non-metallic ester derived from trimethylolpropane (TMP) and oleic acid. Unlike this compound, it lacks a metal center and is used as a bio-based lubricant or humectant.
TMP trioleate synthesis is highly optimized for industrial production, achieving near-quantitative yields under controlled conditions . This compound’s applications are more niche, emphasizing its role in metal-mediated processes.
This compound vs. Glycerol Trioleate
Glycerol trioleate, a triglyceride, is structurally distinct but shares the oleate ligand. Studies on its intestinal absorption (e.g., in rats) reveal that unsaturated triacylglycerols like glycerol trioleate are absorbed more efficiently than saturated analogs (e.g., glycerol tristearate) due to lower melting points and faster micelle formation .
This compound vs. Sorbitan Trioleate
Sorbitan trioleate (a nonionic surfactant) and this compound both contain oleate groups but differ in core structure. Sorbitan trioleate is derived from sorbitol and oleic acid, forming a ring-opened ester.
Sorbitan trioleate’s GRAS status contrasts with this compound’s need for careful handling due to chromium’s toxicity risks .
Research Findings and Data Tables
Catalytic Performance in Hydrogenation Reactions
This compound’s role in catalysis is less documented than its analogs.
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